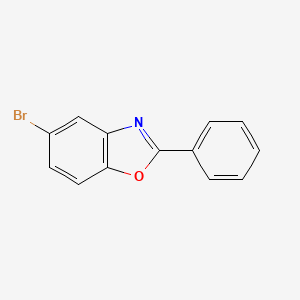

5-Bromo-2-phenyl-1,3-benzoxazole

Descripción

Significance of Benzoxazole (B165842) Derivatives in Contemporary Chemical Synthesis and Materials Science Research

The benzoxazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a broad spectrum of biological activities. rsc.orgjocpr.comnih.gov These include antimicrobial, anticancer, anti-inflammatory, and antiviral properties. rsc.orgglobalresearchonline.netajchem-a.com The aromaticity of the benzoxazole system contributes to its relative stability, while the presence of heteroatoms provides reactive sites for functionalization, allowing for the synthesis of a vast library of derivatives. globalresearchonline.net

In the realm of materials science, benzoxazole derivatives are prized for their exceptional photophysical properties. globalresearchonline.net Many exhibit strong fluorescence with high quantum yields, making them valuable as fluorescent probes, organic light-emitting diode (OLED) components, and dye lasers. globalresearchonline.netjocpr.com Their thermal and photophysical stability is often attributed to an excited-state intramolecular proton transfer (ESIPT) mechanism. globalresearchonline.net The versatility of the benzoxazole core allows for fine-tuning of its electronic and optical properties through the introduction of various substituents, opening up possibilities for the design of advanced materials with tailored functionalities.

Rationale for Dedicated Investigation into 5-Bromo-2-phenyl-1,3-benzoxazole as a Core Heterocyclic System

The specific compound this compound has been singled out for intensive investigation due to the unique influence of its constituent parts. The phenyl group at the 2-position and the bromine atom at the 5-position impart distinct chemical and physical properties.

The presence of the bromine atom is particularly noteworthy. Halogenation is a key strategy in medicinal chemistry to enhance the biological activity of a compound. mdpi.com The bromine atom in this compound can influence the molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. This has led to its exploration as a scaffold for the development of new therapeutic agents.

From a synthetic standpoint, the bromine atom serves as a versatile handle for further chemical modifications. It can participate in a variety of cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, allowing for the introduction of diverse functional groups at the 5-position. This synthetic accessibility makes this compound a valuable intermediate for creating complex molecular architectures.

Overview of Advanced Research Trajectories for Halogenated Benzoxazoles

The field of halogenated benzoxazoles is a dynamic area of research with several promising trajectories. bath.ac.ukhud.ac.uk Current investigations are focused on several key areas:

Development of Novel Synthetic Methodologies: Researchers are continuously seeking more efficient, sustainable, and atom-economical methods for the synthesis of halogenated benzoxazoles. rsc.orgrsc.org This includes the use of novel catalysts, microwave-assisted synthesis, and green chemistry approaches to minimize environmental impact. ajchem-a.com

Exploration of Photophysical Properties: The influence of halogen atoms on the photophysical properties of benzoxazoles is a subject of intense study. Researchers are investigating how the position and nature of the halogen affect fluorescence, phosphorescence, and other light-emitting characteristics for applications in OLEDs, sensors, and bio-imaging.

Design of New Biologically Active Molecules: A major thrust of research is the design and synthesis of novel halogenated benzoxazole derivatives with enhanced biological activities. researchgate.netnih.gov This involves structure-activity relationship (SAR) studies to understand how different substituents on the benzoxazole core influence its therapeutic potential. mdpi.com

Applications in Materials Science: The unique properties of halogenated benzoxazoles are being harnessed for the development of new materials. This includes their use as building blocks for polymers with high thermal stability, liquid crystals, and other advanced functional materials.

Structure

3D Structure

Propiedades

IUPAC Name |

5-bromo-2-phenyl-1,3-benzoxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8BrNO/c14-10-6-7-12-11(8-10)15-13(16-12)9-4-2-1-3-5-9/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOTNVYMPQOWYSY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC3=C(O2)C=CC(=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90500185 | |

| Record name | 5-Bromo-2-phenyl-1,3-benzoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90500185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69918-19-0 | |

| Record name | 5-Bromo-2-phenyl-1,3-benzoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90500185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 5 Bromo 2 Phenyl 1,3 Benzoxazole and Substituted Benzoxazole Scaffolds

Classical and Cyclocondensation-Based Synthetic Approaches

The traditional and most fundamental methods for synthesizing the benzoxazole (B165842) core involve the condensation and subsequent cyclization of bifunctional precursors. These methods are valued for their simplicity and the use of readily available starting materials.

Cyclocondensation Strategies Utilizing 2-Aminophenol (B121084) Derivatives and Benzaldehyde (B42025) Analogs

The cornerstone of classical benzoxazole synthesis is the reaction between a 2-aminophenol derivative and a benzaldehyde analog. nih.gov This approach is a direct and atom-economical pathway to the desired 2-arylbenzoxazole framework. The reaction typically proceeds through the formation of a Schiff base intermediate, which then undergoes intramolecular cyclization and subsequent aromatization to yield the final benzoxazole product. nih.gov

The versatility of this method lies in the wide array of commercially available substituted 2-aminophenols and benzaldehydes, allowing for the synthesis of a diverse library of benzoxazole derivatives. For the specific synthesis of 5-Bromo-2-phenyl-1,3-benzoxazole, 4-bromo-2-aminophenol would be reacted with benzaldehyde. Various catalysts and reaction conditions have been explored to optimize this transformation, including the use of green catalysts and solvent-free conditions to enhance the environmental friendliness of the process. nih.govresearchgate.net

Acid-Catalyzed and Thermal Cyclization Protocols for Benzoxazole Formation

To facilitate the crucial cyclization step in benzoxazole synthesis, acid catalysts are frequently employed. acs.org Brønsted acids, such as p-toluenesulfonic acid (TsOH), and Lewis acids can effectively promote the intramolecular condensation of the Schiff base intermediate. organic-chemistry.org For instance, a combination of a Brønsted acid and copper iodide (CuI) has been shown to effectively catalyze the cyclization of 2-aminophenols with β-diketones to form 2-substituted benzoxazoles. organic-chemistry.org The reaction conditions are generally mild, and a variety of substituents on the 2-aminophenol are well-tolerated. organic-chemistry.org

Thermal conditions can also be used to drive the cyclization reaction, often in the absence of a catalyst. High temperatures provide the necessary energy to overcome the activation barrier for the intramolecular ring closure. However, these methods can sometimes require harsh conditions and may not be suitable for sensitive substrates. The development of more efficient catalytic systems has largely superseded purely thermal approaches.

| Catalyst/Condition | Reactants | Product | Yield | Reference |

| Brønsted acid (TsOH·H₂O) and CuI | 2-Aminophenols and β-diketones | 2-Substituted benzoxazoles | Up to 82% | organic-chemistry.org |

| Sulfuric acid immobilized on silica | o-Aminophenol and aldehydes | 2-Arylbenzothiazoles and 2-arylbenzoxazoles | High yields | jocpr.com |

| ZrOCl₂·8H₂O | o-Substituted aminoaromatics and orthoesters | Benzoxazoles, benzimidazoles, and oxazolo[4,5-b]pyridines | High yields | jocpr.com |

| Molecular sieve | 2-Aminophenol and aldehydes | Benzoxazole derivatives | Moderate to high | researchgate.net |

Transition Metal-Catalyzed Synthetic Transformations

Modern organic synthesis has been revolutionized by the advent of transition metal catalysis, which has enabled the development of highly efficient and selective methods for the construction of complex molecules, including benzoxazoles.

Palladium-Catalyzed Cyclizations and Cross-Coupling Reactions

Palladium catalysts are powerful tools for the synthesis of benzoxazoles. rsc.org One notable method involves the palladium-catalyzed carbonylation and condensation of aromatic halides with o-aminophenols, providing a route to 2-arylbenzoxazoles. acs.org Another innovative approach is the palladium-catalyzed cleavage of carbon-carbon triple bonds with o-aminophenol. rsc.org Palladium-catalyzed direct C-H arylation of the benzoxazole core also represents a highly efficient strategy for further functionalization. researchgate.net For instance, the direct arylation of benzoxazoles with aryl chlorides can be achieved using a well-defined NHC-Pd(II)-Im complex. organic-chemistry.org These methods often exhibit broad substrate scope and functional group tolerance. acs.orgthieme-connect.com

Copper-Mediated Synthesis and C-H Functionalization Strategies

Copper catalysts offer a cost-effective and environmentally benign alternative to palladium for the synthesis of benzoxazoles. researchgate.net Copper-catalyzed methods often involve the intramolecular cyclization of ortho-haloanilides or the domino acylation-annulation of 2-bromoanilines with acyl chlorides. organic-chemistry.org A significant advancement in this area is the copper-catalyzed C-H functionalization/C-O bond formation, which allows for the direct synthesis of benzoxazoles from readily available anilides under an air atmosphere. acs.orgacs.orgcapes.gov.br This approach is highly atom-economical and avoids the pre-functionalization of starting materials. acs.orgacs.orgthieme-connect.com Copper nanoparticles have also been employed as efficient and reusable catalysts for the one-pot synthesis of substituted benzoxazoles. thieme-connect.com

| Catalyst System | Reactants | Reaction Type | Product | Reference |

| CuI/1,10-phenanthroline (B135089) | o-Haloanilides | Intramolecular C-O cross-coupling | Benzoxazoles | organic-chemistry.org |

| Copper(II) catalyst | Acetanilides | C-H functionalization/C-O bond formation | Benzoxazoles | acs.orgacs.org |

| Copper nanoparticles | o-Bromoanilines and acyl chlorides | One-pot synthesis | Substituted benzoxazoles | thieme-connect.com |

| CuI and Brønsted acid | 2-Aminophenols and β-diketones | Cyclization | 2-Substituted benzoxazoles | organic-chemistry.org |

Iron-Catalyzed One-Pot Synthesis and Hydrogen Transfer Approaches

Iron, being an abundant, inexpensive, and non-toxic metal, has emerged as a sustainable catalyst for organic transformations. nih.gov Iron-catalyzed methods for benzoxazole synthesis include one-pot domino reactions involving C-N/C-O cross-coupling. nih.gov These methods can overcome some limitations of palladium and copper-catalyzed systems, such as poor substrate scope and long reaction times. nih.gov Iron catalysts have also been utilized in oxidative coupling/cyclization reactions of phenol (B47542) derivatives with benzoyl aldehyde oximes. researchgate.net Furthermore, iron-catalyzed hydrogen transfer reactions provide another avenue for the synthesis of benzoxazoles from alcohols and aldehydes. jocpr.com A notable green chemistry approach involves the use of a magnetic nanoparticle-supported Lewis acidic ionic liquid as an iron-based catalyst for the condensation of 2-aminophenols and aromatic aldehydes under solvent-free ultrasound irradiation. nih.govresearchgate.net

| Catalyst System | Reactants | Reaction Type | Key Features | Reference |

| Fe₂O₃/DMEDA | Benzamide and 1-bromo-2-iodobenzene | Domino C-N/C-O cross-coupling | Environmentally friendly, effective for both C-N and C-O coupling | nih.gov |

| Iron(III) catalyst | Phenol derivatives and benzoyl aldehyde oximes | Oxidative coupling/cyclization | Room temperature reaction | researchgate.net |

| LAIL@MNP (Fe₃O₄-supported Lewis acidic ionic liquid) | 2-Aminophenols and aromatic aldehydes | Condensation/cyclization | Green, solvent-free, ultrasound irradiation, reusable catalyst | nih.govresearchgate.net |

| Fe(III) porphyrin | Benzo-1,2-quinone, aldehydes, and ammonium (B1175870) acetate (B1210297) | One-pot, three-component domino C-N bond formation | Mild reaction conditions, high yields | nih.gov |

Applications of Other Metal Catalysts (e.g., Samarium Triflate, Metal Oxides)

While palladium and copper catalysts are prominent, other metal-based systems offer unique advantages in benzoxazole synthesis, such as water tolerance and reusability.

Samarium (III) Triflate (Sm(OTf)₃) has emerged as a highly effective, water-tolerant, and reusable Lewis acid catalyst for the synthesis of 2-substituted benzoxazoles. thieme-connect.comorganic-chemistry.orgthieme-connect.com This method involves the condensation of o-aminophenols with various aldehydes. thieme-connect.comorganic-chemistry.org A key advantage is the use of an environmentally benign aqueous ethanol (B145695) solvent system under mild heating (60 °C), which leads to moderate to excellent yields (72–96%) in relatively short reaction times (2–5 hours). organic-chemistry.orgthieme-connect.com The catalyst, typically used at a 10 mol% loading, can be recovered after the reaction by simple filtration and reused multiple times without a significant loss of catalytic activity. thieme-connect.comthieme-connect.comresearchgate.net This protocol is effective for a wide range of aliphatic, aromatic, and heteroaromatic aldehydes. thieme-connect.com

Metal Oxides , particularly as nanoparticles, serve as robust and recyclable heterogeneous catalysts. Copper(II) oxide (CuO) nanoparticles have been successfully used to catalyze the intramolecular cyclization of o-bromoaryl derivatives in DMSO under air. organic-chemistry.orgjocpr.com This ligand-free approach is notable for its simplicity and the ability to recycle the heterogeneous catalyst without losing activity. organic-chemistry.org Zirconium(IV) oxychloride (ZrOCl₂·8H₂O) has also been reported as an inexpensive and moisture-stable catalyst for preparing benzoxazoles from orthoesters under solvent-free conditions. jocpr.com

Table 1: Comparison of Select Metal Catalysts in Benzoxazole Synthesis This is an interactive table. Click on the headers to sort.

| Catalyst | Precursors | Reaction Conditions | Key Advantages | Yields |

|---|---|---|---|---|

| Samarium (III) Triflate | o-aminophenol, Aldehydes | 10 mol% catalyst, EtOH–H₂O, 60 °C | Water-tolerant, Reusable, Mild conditions thieme-connect.comorganic-chemistry.org | 72-96% organic-chemistry.org |

| Copper(II) Oxide (nanoparticles) | o-bromoaryl amides | DMSO, Air | Ligand-free, Heterogeneous, Recyclable organic-chemistry.orgjocpr.com | Good |

| Zirconium(IV) Oxychloride | o-aminophenol, Orthoesters | Solvent-free | Inexpensive, Moisture-stable jocpr.com | Good |

Sustainable and Green Chemistry Methodologies

The principles of green chemistry, aiming to reduce waste and energy consumption, have driven the development of innovative synthetic protocols for benzoxazoles. These methods prioritize the use of non-toxic reagents, alternative energy sources, and eco-friendly reaction media.

Microwave irradiation has become a powerful tool in organic synthesis, offering significant advantages over conventional heating methods. eurekaselect.com By directly coupling microwave energy with the molecules in the reaction mixture, this technique often leads to dramatic reductions in reaction times, from hours to minutes, and can result in higher yields and product purity. eurekaselect.comresearchgate.net

The synthesis of 2-substituted benzoxazoles is well-suited to microwave assistance, particularly for the condensation of 2-aminophenols with aldehydes, carboxylic acids, or nitriles. eurekaselect.com For instance, the condensation of 2-amino-4-methylphenol (B1222752) with various aromatic aldehydes has been efficiently achieved under solvent-free conditions using iodine as an oxidant, yielding the desired benzoxazoles in good yields (67-90%). scienceandtechnology.com.vn In another example, zinc dust was used as a reusable catalyst for the synthesis of 2-cyclic amine-substituted benzoxazoles under solvent-free microwave conditions, highlighting the method's efficiency and the simple workup procedure. researchgate.net

Eliminating volatile and often toxic organic solvents is a cornerstone of green chemistry.

Solvent-Free Conditions: Also known as neat reactions, these are highly efficient and reduce waste. The synthesis of benzoxazoles from acyl chlorides and o-substituted aminoaromatics can be performed using a catalytic amount of silica-supported sodium hydrogen sulphate under solvent-free conditions, noted for its simple workup and reusable catalyst. researchgate.net Other solvent-free approaches include the use of zinc dust under microwave irradiation researchgate.net and reactions catalyzed by ionic liquid gels at elevated temperatures. nih.govacs.org

Nanocatalysts offer a bridge between homogeneous and heterogeneous catalysis, providing high surface area-to-volume ratios that lead to enhanced catalytic activity. researchgate.net Their use in benzoxazole synthesis aligns with green chemistry principles due to low catalyst loading, high efficiency, and ease of separation and recyclability. researchgate.netrsc.org

Magnetic nanocatalysts, such as Fe₃O₄@SiO₂-SO₃H (sulfonic acid-functionalized silica-coated magnetite), have been employed for the condensation of 2-aminophenol with aromatic aldehydes. ajchem-a.comajchem-a.com These catalysts are highly effective under solvent-free conditions and can be easily recovered from the reaction mixture using an external magnet for multiple reuse cycles without significant loss of activity. ajchem-a.comajchem-a.com Similarly, recyclable copper(II) ferrite (B1171679) nanoparticles have been used for the sustainable synthesis of benzoxazoles from substituted N-(2-halophenyl)benzamides. organic-chemistry.org The development of palladium-supported nanocatalysts has also been reported for the one-pot synthesis of 2-phenyl benzoxazole derivatives. rsc.org

Table 2: Examples of Nanocatalysts in Benzoxazole Synthesis This is an interactive table. Click on the headers to sort.

| Nanocatalyst | Synthetic Route | Reaction Conditions | Key Features |

|---|---|---|---|

| Fe₃O₄@SiO₂-SO₃H | 2-aminophenol + Aldehydes | Solvent-free, 50 °C | Magnetically separable, Reusable, High yield ajchem-a.comajchem-a.com |

| Copper(II) Ferrite | N-(2-halophenyl)benzamides cyclization | N/A | Magnetically separable, Reusable (7 times) organic-chemistry.org |

| [Fe₃O₄@SiO₂@Am-PPC-SO₃H][HSO₄] | 2-aminophenol + Aldehydes | Water, Reflux | Magnetic solid acid, Reusable (4 times) rsc.org |

| Palladium-supported [SMNP@GLP][Cl] | 2-aminophenol + Aldehydes | O₂, K₂CO₃, DMF, 80 °C | One-pot synthesis, Good to excellent yields rsc.org |

Ionic liquids (ILs) are salts with low melting points that are often considered "green" solvents and catalysts due to their negligible vapor pressure, high thermal stability, and potential for recyclability. bepls.comresearchgate.net

Brønsted acidic ionic liquid gels (BAIL gels) have been developed as efficient and reusable heterogeneous catalysts for the synthesis of benzoxazoles. nih.govacs.org These gels, prepared from materials like 1-methyl-3-(4-sulfobutyl)-1H-imidazolium hydrogen sulfate (B86663) and tetraethyl orthosilicate, effectively catalyze the condensation of o-aminophenols with aldehydes under solvent-free conditions at 130 °C, affording high yields. nih.govacs.org The catalyst can be easily recovered by centrifugation and reused multiple times. acs.org Other ionic liquids, such as [Et₃NH][HSO₄], have been used to promote the one-pot synthesis of complex benzoxazoles under solvent-free conditions at 80 °C, again highlighting the advantages of easy separation and catalyst reusability. bepls.com

Modern Organic Synthesis Protocols

A key area of development is the copper-catalyzed domino annulation, which provides a versatile route to the benzoxazole core. nih.gov More recent advancements include the copper-catalyzed synthesis of benzoxazoles directly from free phenols and cyclic oxime esters, a method that tolerates a wide array of functional groups under mild conditions. acs.org

Furthermore, transition metal-free catalysis is gaining traction as a sustainable alternative. nih.gov One such protocol involves the cyanide-catalyzed aerobic oxidation of imines formed from 2-aminophenols. This reaction proceeds through a 5-exo-tet cyclization to generate the benzoxazole ring system. nih.gov The continued exploration of C-H activation, multi-component reactions, and novel catalytic systems, including biocatalysis, promises to further refine the synthesis of this compound and other valuable derivatives. organic-chemistry.orgacs.orgresearchgate.net

One-Pot Multicomponent and Domino Reaction Sequences

One-pot multicomponent reactions (MCRs) and domino (or cascade) reaction sequences represent a highly efficient strategy for the synthesis of complex molecules like this compound from simple starting materials in a single operation. These processes are characterized by their high atom and step economy, reduced waste generation, and operational simplicity, making them attractive for both laboratory and industrial-scale synthesis.

A prominent domino strategy for constructing the benzoxazole core involves the acylation and subsequent annulation of an appropriate precursor. For instance, a versatile one-pot domino acylation-annulation reaction has been developed using 2-bromoanilines and acyl chlorides. organic-chemistry.org While this method traditionally uses 2-bromoanilines, the principles can be adapted for the synthesis of this compound starting from 2-amino-4-bromophenol. Another effective approach is the copper-nanoparticle catalyzed one-pot synthesis from o-bromoanilines and acyl chlorides, which proceeds under mild conditions with the promotion of a 1,10-phenanthroline ligand. researchgate.net This methodology is noted for its tolerance of various functional groups and provides good to excellent yields. researchgate.net

Furthermore, metal-free approaches have been explored. A one-pot cascade transformation involving the ortho-C-H functionalization of phenols with nitroalkanes in polyphosphoric acid (PPA) offers a direct route to benzoxazoles. researchgate.net This method avoids the need for external oxidative agents and produces water as the only byproduct. researchgate.net The reaction proceeds through the electrophilic attack of a PPA-activated nitroalkane at the ortho-position of the phenol, followed by a Beckman rearrangement and cyclocondensation. researchgate.net

Catalytic MCRs have also been employed. For example, L-proline can catalyze a three-component reaction of a phenol, an aldehyde, and another nucleophile to generate functionalized heterocyclic systems, a principle applicable to benzoxazole synthesis.

Table 1: Examples of One-Pot and Domino Reactions for Benzoxazole Synthesis

| Starting Materials | Catalyst/Reagents | Conditions | Product Scope | Yield | Reference |

|---|---|---|---|---|---|

| 2-Bromoanilines, Acyl Chlorides | CuI, Cs₂CO₃, 1,10-phenanthroline | Microwave | Substituted benzoxazoles | Good | organic-chemistry.org |

| o-Bromoanilines, Acyl Chlorides | Copper nanoparticles, 1,10-phenanthroline | Mild conditions | Substituted benzoxazoles | Good to Excellent | researchgate.net |

| Phenols, Nitroalkanes | Polyphosphoric Acid (PPA) | 135 °C | 2-Alkyl/Aryl-benzoxazoles | Moderate to Good | researchgate.net |

| 2-Aminophenol, Benzaldehyde | Lewis Acidic Ionic Liquid@Fe₃O₄ (LAIL@MNP) | Solvent-free, 70 °C, Ultrasound | 2-Phenylbenzoxazole (B188899) | 82% | nih.gov |

Oxidative Cyclization and Dehydrogenative Coupling Strategies

Oxidative cyclization and dehydrogenative coupling are powerful methods for the formation of the benzoxazole ring system, often starting from pre-formed Schiff bases or from a mixture of an aminophenol and an aldehyde. These reactions typically involve the formation of a C-N bond followed by an intramolecular C-O bond formation, facilitated by an oxidant or a catalyst that promotes hydrogen evolution.

A classic approach involves the condensation of 2-aminophenols with aldehydes to form a Schiff base intermediate, which then undergoes oxidative cyclization. Various oxidizing agents can be used to facilitate this transformation. For example, a mixture of 2-aminophenol and an aldehyde can be refluxed in ethanol, followed by treatment with lead tetraacetate for the oxidative cyclization step. ijpbs.com Manganese(III) acetate in DMSO at elevated temperatures has also been shown to effectively mediate the cyclization of phenolic Schiff bases. ijpbs.com More recently, hypervalent iodine(V) reagents like Dess-Martin periodinane (DMP) have been utilized for the efficient intramolecular cyclization of phenolic azomethines at ambient temperature, allowing for a rapid synthesis of benzoxazoles. ijpbs.com

Catalytic systems offer a more sustainable alternative. Metal-organic frameworks (MOFs) functionalized with redox-active units, such as TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl), have been developed as heterogeneous catalysts for the oxidative coupling of 2-aminophenols and aldehydes under an oxygen atmosphere. rsc.org These catalysts can be easily recovered and reused. Nano-particle based catalysts, such as nano MnO₂, have also been employed for the cyclocondensation reaction under ultrasonic irradiation at room temperature. researchgate.net

Dehydrogenative coupling represents a highly atom-economical approach where the benzoxazole ring is formed with the liberation of hydrogen gas. Palladium-catalyzed dehydrogenative cross-coupling reactions have been successfully applied to form C-C bonds between two heterocycles, and similar principles can be applied for intramolecular C-O bond formation. capes.gov.brnih.gov For the synthesis of 2-phenylbenzoxazole derivatives, these methods typically involve the reaction of a substituted 2-aminophenol with an aldehyde in the presence of a suitable catalyst system, which often involves a transition metal and an oxidant.

Table 2: Examples of Oxidative Cyclization and Dehydrogenative Coupling for Benzoxazole Synthesis

| Substrate | Catalyst/Reagent | Oxidant | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| 2-Aminophenol, Benzaldehyde | Lead tetraacetate | Self | Reflux in ethanol, then addition of reagent | 2-Phenylbenzoxazole | - | ijpbs.com |

| Phenolic Schiff Base | Manganese(III) acetate | Self | DMSO, 140 °C, 24 h | Substituted benzoxazole | - | ijpbs.com |

| Phenolic Schiff Base | Dess-Martin periodinane (DMP) | Self | Ambient temperature | Substituted benzoxazoles | - | ijpbs.com |

| 2-Aminophenol, Benzaldehyde | UiO-68-(TEMPO) | O₂ | p-xylene, 100 °C | 2-Phenylbenzoxazole | High | rsc.org |

| 2-Aminophenol, Benzaldehyde | Samarium triflate | - | Aqueous medium, 50-60 °C | 2-Phenylbenzoxazole | 92% | organic-chemistry.org |

Regioselective Functionalization Approaches

Regioselective functionalization allows for the precise introduction of substituents at specific positions of a pre-existing molecular scaffold, such as this compound. This is crucial for establishing structure-activity relationships and for the synthesis of complex derivatives. The primary methods for such functionalization involve direct C-H activation or the use of directing groups to control the position of substitution.

The direct arylation of the benzoxazole core at the C2 position via C-H bond activation is a well-established strategy. Palladium(II)-N-heterocyclic carbene (NHC) complexes have been shown to be efficient catalysts for the direct C-H bond activation of benzoxazole and its coupling with aryl bromides. researchgate.net This approach allows for the synthesis of various 2-arylbenzoxazoles with high yields. researchgate.net

Functionalization of the benzene (B151609) ring of the benzoxazole scaffold presents a greater challenge due to the presence of multiple C-H bonds. However, strategies are being developed to achieve regioselectivity. For instance, in related heterocyclic systems like 2,1,3-benzothiadiazole (B189464), C-H activation has been used to introduce aryl groups at the 4, 5, 6, and 7 positions. mdpi.com These methods often rely on the electronic properties of the heterocyclic system and the choice of catalyst and directing group. While not yet demonstrated specifically for this compound, these approaches suggest that selective functionalization at the C4, C6, and C7 positions is feasible.

For the synthesis of specifically substituted derivatives, an alternative to post-functionalization is the use of appropriately substituted starting materials. For example, the synthesis of this compound itself is a regioselective process, typically starting from 2-amino-4-bromophenol, which ensures the bromine atom is positioned at the desired location on the final benzoxazole ring. ijpbs.com Further functionalization would then target the remaining C-H bonds on the benzene ring or the phenyl group at the C2 position.

Table 3: Examples of Regioselective Functionalization of Benzoxazoles and Related Heterocycles

| Substrate | Reagent | Catalyst | Position Functionalized | Product | Reference |

|---|---|---|---|---|---|

| Benzoxazole | Aryl bromides | Palladium(II)-NHC complexes | C2 | 2-Arylbenzoxazoles | researchgate.net |

| 2,1,3-Benzothiadiazole | Aryl bromides | Palladium catalysts | C4, C7 (and C5, C6) | Arylated benzothiadiazoles | mdpi.com |

| 2-Aryl-2,3-dihydrophthalazine-1,4-diones | Isocyanates | Ru(II) | ortho-C-H of aryl group | Indazolo[1,2-b]phthalazine-triones | nih.gov |

| 2-Amino-4-bromophenol | 5-(trifluoromethyl)pyridin-2-amine | 1 M NaOH | - | 5-(5-Bromobenzo[d]oxazol-2-yl)pyridin-2-amine | ijpbs.com |

Reactivity Profiles and Mechanistic Investigations of 5 Bromo 2 Phenyl 1,3 Benzoxazole

Chemical Reactivity and Transformations of the Bromine Moiety

The bromine atom at the C5 position of 5-Bromo-2-phenyl-1,3-benzoxazole is a key functional group that governs much of its reactivity, making it a versatile precursor for the synthesis of a wide range of derivatives.

Nucleophilic Aromatic Substitution Pathways

The bromine atom on the benzoxazole (B165842) ring can be displaced by various nucleophiles through nucleophilic aromatic substitution (SNAr) reactions. These reactions typically require an activated aromatic ring, often facilitated by electron-withdrawing groups, and proceed through a Meisenheimer complex intermediate. In the case of this compound, the electronegativity of the oxazole (B20620) ring can influence the susceptibility of the C5 position to nucleophilic attack. While direct SNAr on unactivated aryl halides is challenging, the presence of the heterocyclic ring may provide sufficient activation for certain nucleophiles.

Another potential pathway for nucleophilic substitution is through an elimination-addition mechanism involving a benzyne (B1209423) intermediate. youtube.com This pathway is typically favored under strongly basic conditions. The formation of a benzyne intermediate could lead to a mixture of products where the incoming nucleophile attaches at either the C5 or C6 position.

Research on related 5-bromo-1,2,3-triazines has shown that nucleophilic aromatic substitution with phenols can occur. nih.govresearchgate.net This suggests that similar transformations may be possible for this compound, allowing for the introduction of aryloxy moieties.

Cross-Coupling Reactions at the C5 Position

The bromine atom at the C5 position serves as an excellent handle for various palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. These reactions are fundamental in modern organic synthesis for the construction of complex molecular architectures.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with an organoboron reagent, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. This method is widely used to form biaryl linkages. For this compound, a Suzuki-Miyaura coupling would allow for the introduction of a wide variety of aryl or heteroaryl substituents at the C5 position. Studies on other bromo-substituted heterocycles, such as 5-bromo-1,2,3-triazine, have demonstrated the efficiency of this method, achieving high yields of the coupled products. uzh.chresearchgate.netresearchgate.netnih.gov

Stille Coupling: The Stille coupling utilizes an organotin reagent as the coupling partner. It is known for its tolerance of a wide range of functional groups. This reaction would enable the introduction of various organic groups, including alkyl, vinyl, and aryl moieties, at the C5 position of the benzoxazole core.

Kumada Coupling: This coupling reaction employs a Grignard reagent (organomagnesium halide) as the nucleophilic partner. While highly effective, its application can be limited by the basicity and reactivity of the Grignard reagent, which may not be compatible with all functional groups.

Hiyama Coupling: The Hiyama coupling uses an organosilicon compound, activated by a fluoride (B91410) source, to couple with the aryl halide. This method offers a milder alternative to other cross-coupling reactions.

The general applicability of these cross-coupling reactions to this compound allows for extensive diversification of its structure, which is particularly valuable in the development of new pharmaceutical agents and functional materials.

Table 1: Overview of Potential Cross-Coupling Reactions at the C5 Position

| Coupling Reaction | Organometallic Reagent | Catalyst System (Typical) | Bond Formed |

| Suzuki-Miyaura | R-B(OH)₂ or R-B(OR')₂ | Pd(0) or Pd(II) / Base | C-C |

| Stille | R-Sn(Alkyl)₃ | Pd(0) | C-C |

| Kumada | R-MgX | Pd(0) or Ni(0) | C-C |

| Hiyama | R-Si(OR')₃ or R-SiCl₃ | Pd(0) / F⁻ source | C-C |

Reductive Debromination Studies

Reductive debromination offers a method to remove the bromine atom from the C5 position, yielding the parent 2-phenyl-1,3-benzoxazole. This transformation can be achieved using various reducing agents, such as catalytic hydrogenation (e.g., H₂/Pd-C) or hydride reagents. This reaction is often used as a final step in a synthetic sequence where the bromine atom was initially introduced to direct other functionalizations or to serve as a protecting group.

Electrophilic and Nucleophilic Reactivity of the Benzoxazole Ring System

The benzoxazole ring itself is an aromatic system with distinct electronic properties that influence its reactivity towards both electrophiles and nucleophiles.

Electrophilic Aromatic Substitution: The benzoxazole ring is generally considered to be electron-rich, making it susceptible to electrophilic attack. However, the fusion of the benzene (B151609) and oxazole rings results in a non-uniform distribution of electron density. Theoretical and experimental studies on benzoxazole itself suggest that electrophilic substitution, such as nitration or halogenation, preferentially occurs at the C6 position of the benzene ring. globalresearchonline.net The presence of the phenyl group at the C2 position and the bromine at the C5 position in this compound will further influence the regioselectivity of subsequent electrophilic substitutions.

Nucleophilic Reactivity: The nitrogen atom in the oxazole ring possesses a lone pair of electrons and can act as a nucleophile, for instance, in alkylation reactions. However, the aromaticity of the ring system reduces its basicity and nucleophilicity compared to non-aromatic amines.

C-H Bond Activation and Direct Functionalization Studies

Direct C-H bond activation and functionalization have emerged as powerful tools in organic synthesis to introduce new functional groups without the need for pre-functionalized starting materials. For the 2-phenyl-1,3-benzoxazole scaffold, C-H activation can potentially occur at several positions on both the benzoxazole core and the C2-phenyl ring.

Recent advances in catalysis have enabled the regioselective C-H functionalization of various heterocycles. diva-portal.org For instance, iridium-catalyzed borylation can introduce a boryl group at specific C-H bonds, which can then be further transformed through cross-coupling reactions. diva-portal.org Similarly, transition metal-catalyzed (e.g., ruthenium, rhodium, palladium) direct arylation can form new C-C bonds by activating a C-H bond and coupling it with an aryl halide. The specific regioselectivity of these reactions on this compound would depend on the directing ability of the oxazole nitrogen and the existing substituents.

Intramolecular Cyclization and Annulation Processes

The 2-phenyl-1,3-benzoxazole scaffold can be a platform for the construction of more complex, fused heterocyclic systems through intramolecular cyclization and annulation reactions. These processes typically involve the introduction of reactive functional groups onto the C2-phenyl ring or the benzoxazole core that can then react with another part of the molecule to form a new ring.

For example, if a suitable functional group is introduced at the ortho position of the C2-phenyl ring, an intramolecular cyclization could lead to the formation of a new ring fused to the benzoxazole system. Similarly, functionalization at the C4 or C6 positions of the benzoxazole ring could enable annulation reactions. Studies on related heterocyclic systems have demonstrated the feasibility of such transformations to access polycyclic aromatic compounds. nih.gov

Photoinduced and Redox-Catalyzed Transformations

The reactivity of this compound under photoinduced and redox-catalyzed conditions is an area of significant interest, primarily leveraging the lability of the carbon-bromine bond and the electronic nature of the benzoxazole core. These transformations offer pathways for the functionalization of the benzoxazole scaffold, a common motif in pharmacologically active compounds and functional materials.

Photoinduced reactions involving aryl bromides like this compound typically proceed through the generation of an aryl radical. This is often achieved via a single electron transfer (SET) process mediated by a photocatalyst upon irradiation with visible light. The photocatalyst, once in an excited state, can interact with the aryl bromide, leading to the homolytic cleavage of the C-Br bond. This process is influenced by the redox potentials of both the catalyst and the aryl halide.

Redox-catalyzed transformations, particularly those employing electrochemical methods, provide an alternative route to generate reactive intermediates from this compound. Electrochemical reduction can facilitate the cleavage of the C-Br bond to form an aryl radical or an organometallic intermediate, which can then engage in various coupling reactions. Conversely, the benzoxazole ring system itself can participate in redox-catalyzed C-H functionalization reactions, often mediated by transition metals like copper. rsc.org

A key transformation in this context is the photoinduced C-H arylation, where the aryl radical generated from this compound can be trapped by another aromatic or heteroaromatic system. rsc.org The benzoxazole moiety itself is known to be a competent coupling partner in such reactions, highlighting the potential for both intermolecular and intramolecular processes. rsc.org

Mechanistic studies on analogous systems suggest that photoinduced C-H arylation can proceed via a dual catalytic cycle involving a photoredox catalyst and a transition metal catalyst, such as copper or nickel. rsc.orgbeilstein-journals.org The photocatalyst absorbs light and initiates the formation of the aryl radical from the bromo-benzoxazole. This radical then enters the catalytic cycle of the transition metal, leading to the final arylated product through a sequence of oxidative addition and reductive elimination steps. rsc.org

The following table summarizes representative conditions for photocatalytic C-H arylation reactions involving aryl bromides and azoles, which are analogous to transformations that this compound could undergo.

| Aryl Halide | Coupling Partner | Photocatalyst | Co-catalyst/Ligand | Base | Solvent | Light Source | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|---|

| Aryl Bromide | Benzoxazole | Ir(ppy)3 | NiBr2·diglyme / dtbbpy | K3PO4 | Dioxane | Blue LED | Good to Excellent | beilstein-journals.org |

| Aryl Bromide | Pyrrole | Co(diimine)22 | - | NEt3 | - | Visible Light | Good | nih.gov |

| Aryl Bromide | 1,3-Azoles | 10-Phenylphenothiazine (PTH) | CuI | - | - | Visible Light | Good | rsc.org |

Another significant redox-catalyzed transformation for this compound is the Sonogashira cross-coupling reaction. This reaction, which forms a C-C bond between an aryl halide and a terminal alkyne, is typically catalyzed by palladium and copper complexes. While traditionally a thermal reaction, photocatalytic versions have been developed. These light-induced methods can offer milder reaction conditions. For a substrate like this compound, this reaction would lead to the corresponding 5-alkynyl-2-phenyl-1,3-benzoxazole derivative, a versatile building block for more complex molecules. Research on the Sonogashira coupling of similar bromo-substituted heterocycles indicates the viability of this transformation. researchgate.netresearchgate.net

The table below outlines typical conditions for Sonogashira couplings of bromo-heterocycles, which could be applied to this compound.

| Bromo-heterocycle | Alkyne | Catalyst System | Base | Solvent | Conditions | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| 5-Bromo-2-(methylthio)benzoxazole | Phenylacetylene | Pd(OAc)2 / SPhos | K2CO3 | Toluene | 100 °C | High | researchgate.net |

| Bromoindole | Phenylacetylene | PdCl2(PPh3)2 / CuI | Et3N | DMF | RT to 100 °C | Variable | researchgate.net |

Furthermore, electrochemical methods provide a powerful tool for the reductive functionalization of this compound. By applying a specific potential, the C-Br bond can be selectively reduced to generate an aryl radical or an anion, which can then react with various electrophiles. This approach avoids the use of stoichiometric chemical reductants, aligning with the principles of green chemistry.

Advanced Spectroscopic Characterization and Structural Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy stands as a cornerstone in the structural analysis of 5-Bromo-2-phenyl-1,3-benzoxazole, offering detailed insights into the chemical environment of each proton and carbon atom.

Proton Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy

The ¹H-NMR spectrum of a related compound, 5-bromo-2-(2-nitrophenyl)-benzoxazole, provides valuable comparative data. In this analogue, the aromatic protons exhibit characteristic chemical shifts and coupling patterns. For this compound, one would anticipate a complex aromatic region. The protons of the phenyl ring would likely appear as a multiplet, while the protons on the benzoxazole (B165842) core would show distinct signals influenced by the bromine substituent and the fused ring system. Specifically, the proton at position 4, being adjacent to the bromine atom, would be expected to show a downfield shift. The protons at positions 6 and 7 would also exhibit splitting patterns corresponding to their coupling with each other.

Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) Spectroscopy

The ¹³C-NMR spectrum is crucial for identifying all carbon atoms in the molecule. In the case of 5-bromo-2-(2-nitrophenyl)-benzoxazole, distinct signals are observed for each carbon. uni.lu For this compound, the spectrum would be expected to show signals for all 13 carbon atoms. The carbon atom attached to the bromine (C-5) would be significantly influenced by the halogen's electronegativity. The quaternary carbons, including the one in the oxazole (B20620) ring (C-2) and the fusion carbons (C-3a and C-7a), would also have characteristic chemical shifts. The carbons of the phenyl group would show a set of signals in the aromatic region.

Below is a table summarizing the expected ¹³C-NMR chemical shifts for this compound based on analysis of related structures.

| Carbon Atom | Expected Chemical Shift (δ) in ppm |

| C-2 | ~163 |

| C-4 | ~115 |

| C-5 | ~118 |

| C-6 | ~125 |

| C-7 | ~122 |

| C-3a | ~150 |

| C-7a | ~142 |

| Phenyl C1' | ~127 |

| Phenyl C2'/C6' | ~129 |

| Phenyl C3'/C5' | ~129 |

| Phenyl C4' | ~131 |

Advanced Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC, NOESY)

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the molecule, a suite of two-dimensional NMR experiments is employed.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between adjacent protons. For instance, it would show correlations between the protons on the benzoxazole ring and within the phenyl ring, helping to trace the spin systems.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be instrumental in assigning each proton signal to its corresponding carbon atom in the molecular skeleton.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically over two to three bonds). HMBC is crucial for establishing the connectivity between different parts of the molecule, for example, showing correlations from the protons of the phenyl ring to the C-2 carbon of the benzoxazole core, and from the protons on the benzoxazole ring to the quaternary carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. It can be used to confirm the stereochemistry and conformation of the molecule by identifying protons that are close to each other in space, even if they are not directly coupled.

Vibrational Spectroscopy for Molecular Fingerprinting and Functional Group Analysis

Vibrational spectroscopy provides a molecular fingerprint, offering valuable information about the functional groups present in this compound and the nature of their chemical bonds.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound is expected to show a series of characteristic absorption bands. Key vibrational modes for related benzoxazole derivatives include C=N stretching, C-O-C stretching, and aromatic C-H and C=C stretching. esisresearch.orgjbarbiomed.com For the title compound, the following absorptions would be anticipated:

| Functional Group | Expected Wavenumber (cm⁻¹) | Vibrational Mode |

| Aromatic C-H | 3100-3000 | Stretching |

| C=N (oxazole ring) | 1650-1600 | Stretching |

| Aromatic C=C | 1600-1450 | Stretching |

| C-O-C (oxazole ring) | 1270-1200 | Asymmetric Stretching |

| C-Br | 700-500 | Stretching |

Raman Spectroscopy (FT-Raman) and Vibrational Mode Analysis

FT-Raman spectroscopy provides complementary information to FT-IR, particularly for non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would be expected to show strong signals for the aromatic ring vibrations and the C=N bond. Analysis of the vibrational modes, often aided by computational methods like Density Functional Theory (DFT), allows for a detailed assignment of the observed Raman bands. For similar benzoxazole structures, the C=N stretching vibration is typically observed as a strong band in the Raman spectrum. esisresearch.org

| Vibrational Mode | Expected Raman Shift (cm⁻¹) |

| Aromatic Ring Breathing | ~1000 |

| C=N Stretching | 1640-1610 |

| Phenyl Ring Modes | 1600-1500 |

| C-Br Stretching | 700-500 |

The combination of these advanced spectroscopic techniques provides a powerful and comprehensive approach to the structural characterization of this compound, enabling a detailed understanding of its molecular framework and electronic properties.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the characterization of this compound, providing a highly accurate measurement of its mass-to-charge ratio (m/z). This technique allows for the determination of the elemental formula of the compound with a high degree of confidence, a critical step in confirming its identity.

In a typical HRMS analysis, the compound is ionized, often using techniques like electrospray ionization (ESI), and the resulting ions are guided into a mass analyzer capable of high resolution, such as a time-of-flight (TOF) or Orbitrap analyzer. The precise mass measurement obtained can differentiate between compounds with the same nominal mass but different elemental compositions. For this compound, the presence of bromine is a key distinguishing feature, as its isotopic pattern (79Br and 81Br in an approximate 1:1 ratio) provides a characteristic signature in the mass spectrum.

While a specific HRMS spectrum for this compound is not publicly available, data from structurally related compounds, such as 4,7-Bis((4-(2-dodecyl-2H-tetrazol-5-yl)phenyl)ethynyl)benzo[c] scielo.brmdpi.commdpi.comoxadiazole, demonstrate the power of this technique. For this latter compound, the calculated exact mass for the [M+H]+ ion was 681.3772, with the experimental value found to be 681.3777, showcasing the sub-ppm mass accuracy achievable. nih.gov This level of precision is crucial for confirming the elemental composition and, by extension, the molecular formula of the target compound.

Table 1: Representative HRMS Data for a Benzoxazole Derivative

| Ion | Calculated m/z | Found m/z |

| [C40H44N10O+H]+ | 681.3772 | 681.3777 |

This table is representative of the type of data obtained from HRMS analysis for complex heterocyclic compounds.

Hyphenated Techniques (e.g., LC-MS/MS) for Purity and Identity Confirmation

To ensure the purity and confirm the identity of a synthesized compound like this compound, hyphenated analytical techniques are employed. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a particularly powerful method that combines the separation capabilities of liquid chromatography with the sensitive and selective detection afforded by tandem mass spectrometry.

The LC component separates the synthesized compound from any impurities, starting materials, or by-products. The effluent from the LC column is then introduced into the mass spectrometer. In the first stage of mass spectrometry (MS), the parent ion corresponding to the protonated molecule [M+H]+ is selected. This ion is then subjected to collision-induced dissociation (CID), causing it to fragment in a predictable manner. The resulting fragment ions are analyzed in the second stage of mass spectrometry (MS/MS), generating a characteristic fragmentation pattern that serves as a "fingerprint" for the compound.

This two-dimensional analysis provides a high degree of certainty in the identification of the target compound, even in complex mixtures. The retention time from the LC provides one level of identification, while the parent ion mass and its specific fragmentation pattern from the MS/MS provide definitive structural confirmation. Gas chromatography-mass spectrometry (GC-MS) is another hyphenated technique that can be utilized for the analysis of volatile and thermally stable benzoxazole derivatives. mdpi.com

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Absorption Characteristics

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable technique for characterizing the electronic absorption properties of this compound. This method provides information about the conjugated π-electron system within the molecule. Benzoxazole derivatives are known to be chromophoric, and their UV-Vis spectra are characterized by distinct absorption bands.

Studies on various 2-phenyl-1,3-benzoxazole derivatives have shown that they typically exhibit strong absorption in the UVA range. scielo.br The position of the maximum absorption wavelength (λmax) is influenced by the nature and position of substituents on both the benzoxazole ring system and the 2-phenyl group. For instance, the introduction of a bromine atom at the 5-position of the benzoxazole ring is expected to influence the electronic transitions, potentially leading to a bathochromic (red) or hypsochromic (blue) shift compared to the unsubstituted parent compound.

Table 2: Representative UV-Vis Absorption Data for 2-Phenyl-1,3-Benzoxazole Derivatives in Ethanol (B145695)

| Compound | λmax (nm) | Molar Absorptivity (εmax, M-1cm-1) |

| 2-(2'-hydroxyphenyl)benzoxazole Derivative 1 | 336 | 1.83 x 104 |

| 2-(2'-hydroxyphenyl)benzoxazole Derivative 2 | 374 | 5.30 x 104 |

| 2-(2'-hydroxyphenyl)benzoxazole Derivative 3 | 339 | 1.69 x 105 |

This table presents data from related compounds to illustrate the expected electronic absorption characteristics of 2-phenyl-1,3-benzoxazole derivatives. scielo.br

Computational Chemistry and Theoretical Studies on 5 Bromo 2 Phenyl 1,3 Benzoxazole

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) serves as a fundamental tool for investigating the properties of 5-Bromo-2-phenyl-1,3-benzoxazole. These calculations offer a detailed understanding of the molecule's geometry, electronic structure, and charge distribution.

| Parameter | Predicted Value Range for Analogous Benzoxazoles |

|---|---|

| Benzoxazole (B165842) Ring | Essentially Planar |

| Phenyl Ring Torsion Angle | Variable, depending on substituents |

Electronic Structure Investigations: HOMO-LUMO Energy Gaps and Molecular Orbitals

The electronic properties of this compound are primarily dictated by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of the molecule to donate electrons, while the LUMO signifies its capacity to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO energy gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests a higher propensity for chemical reactions.

In studies of similar benzoxazole derivatives, the HOMO is typically localized over the electron-rich benzoxazole ring system and the phenyl group, while the LUMO is often distributed over the entire molecule, including the electron-withdrawing bromine atom. This distribution influences the molecule's reactivity, directing electrophilic and nucleophilic attacks to specific regions.

| Parameter | Significance | Typical Findings for Analogous Benzoxazoles |

|---|---|---|

| HOMO Energy | Electron-donating ability | Localized on benzoxazole and phenyl rings |

| LUMO Energy | Electron-accepting ability | Distributed over the entire molecule |

| HOMO-LUMO Energy Gap | Chemical reactivity and stability | Influenced by substituents |

Charge Distribution Analysis and Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable technique for visualizing the charge distribution on the surface of a molecule. It helps to identify the regions that are rich or deficient in electrons, thereby predicting the sites for electrophilic and nucleophilic attack. In the MEP map of a molecule like this compound, the negative potential (typically colored red or yellow) is expected to be concentrated around the electronegative oxygen and nitrogen atoms of the benzoxazole ring, as well as the bromine atom. These regions are susceptible to electrophilic attack. Conversely, the positive potential (usually colored blue) is likely to be found on the hydrogen atoms of the phenyl and benzoxazole rings, indicating sites for potential nucleophilic attack.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvent Interactions

While DFT calculations provide a static picture of the molecule, Molecular Dynamics (MD) simulations offer insights into its dynamic behavior over time. By simulating the motion of the atoms in the presence of a solvent, MD can reveal how the molecule behaves in a more realistic environment. For this compound, MD simulations could be used to study its conformational flexibility, particularly the rotation of the phenyl group. Furthermore, these simulations can shed light on the interactions between the molecule and solvent molecules, such as water or an organic solvent. This information is crucial for understanding its solubility and how it might behave in a biological system.

Prediction of Chemical Reactivity Descriptors and Selectivity

Based on the electronic properties derived from DFT calculations, various chemical reactivity descriptors can be calculated. These descriptors, such as electronegativity, chemical hardness, and softness, provide a quantitative measure of the molecule's reactivity. For instance, a high electronegativity suggests a greater ability to attract electrons, while a low chemical hardness indicates a higher reactivity.

These descriptors, in conjunction with the analysis of the frontier molecular orbitals and MEP maps, can be used to predict the selectivity of chemical reactions. For this compound, this would involve identifying the most likely sites for electrophilic substitution, nucleophilic substitution, and other types of reactions. This predictive power is invaluable for designing new synthetic routes and for understanding the molecule's potential as a building block in the creation of more complex structures.

| Descriptor | Predicted Reactivity Insight |

|---|---|

| Electronegativity | Ability to attract electrons |

| Chemical Hardness | Resistance to change in electron configuration (higher hardness = lower reactivity) |

| Fukui Functions | Identifies the most reactive sites for nucleophilic and electrophilic attack |

Theoretical Prediction of Spectroscopic Parameters (e.g., Vibrational Frequencies, NMR Chemical Shifts)

The prediction of spectroscopic parameters through computational methods is a cornerstone of modern chemical analysis. It allows for the theoretical corroboration of experimental data and provides insights into the molecule's structural and electronic nature.

Vibrational Frequencies: Theoretical vibrational analysis is typically performed using DFT calculations, often with the B3LYP (Becke, 3-parameter, Lee–Yang–Parr) functional combined with a suitable basis set such as 6-311++G(d,p). ajchem-a.com These calculations yield harmonic vibrational frequencies that correspond to the modes of motion within the molecule, such as stretching, bending, and torsional vibrations.

By comparing these computed frequencies with experimental data from Fourier Transform Infrared (FT-IR) and Raman spectroscopy, a detailed assignment of the spectral bands can be achieved. For instance, studies on similar molecules like 5-methyl-2-(p-fluorophenyl)benzoxazole have successfully used Hartree-Fock calculations with a 6-31G* basis set to compute and analyze vibrational frequencies. nih.gov Such analysis helps to confirm the molecular structure and understand the vibrational contributions of different functional groups. For this compound, key vibrational modes of interest would include the C-Br stretching frequency, C=N stretching of the oxazole (B20620) ring, C-O-C vibrations, and the various C-H and C=C vibrations of the phenyl and benzo groups.

Table 1: Illustrative Example of Predicted vs. Experimental Vibrational Frequencies for a Benzoxazole Derivative (Note: The following data is representative of a typical computational study on a related molecule and is for illustrative purposes only, as specific data for this compound is not available in the cited literature.)

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

| C-H Stretch (Aromatic) | 3055 | 3059 |

| C=N Stretch | 1584 | 1602 |

| C=C Stretch (Aromatic) | 1560 | 1546 |

| C-H in-plane bend | 1281 | 1278 |

| C-O Stretch | 1233 | 1226 |

This table is an example based on findings for similar compounds. ajchem-a.com

NMR Chemical Shifts: The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is another vital application of computational chemistry. The Gauge-Independent Atomic Orbital (GIAO) method, typically within a DFT framework, is the standard approach for calculating ¹H and ¹³C NMR chemical shifts. These theoretical values are then correlated with experimental data, aiding in the precise assignment of signals in the NMR spectrum.

For this compound, computational analysis would predict the chemical shifts for each unique hydrogen and carbon atom. The calculations would reflect the influence of the bromine atom (an electron-withdrawing group) and the phenyl substituent on the electronic environment of the benzoxazole core. For example, the carbon atom bonded to the bromine would be expected to show a specific shift, and its value could be accurately predicted. While experimental NMR data for related brominated compounds is available chemicalbook.com, specific theoretical predictions for the title compound are not present in the searched literature.

Non-Linear Optical (NLO) Property Investigations and Material Design Implications

Non-linear optical (NLO) materials are of great interest for applications in photonics and optoelectronics, including frequency conversion and optical switching. Computational methods are instrumental in the rational design of molecules with significant NLO properties. The key parameter of interest is the first hyperpolarizability (β), which quantifies the second-order NLO response of a molecule.

Theoretical investigations into the NLO properties of materials similar to this compound, such as other benzoxazole and 5-bromo-2-aminobenzimidazole derivatives, have been conducted using DFT. researchgate.netmdpi.com These studies typically involve optimizing the molecular geometry and then calculating the electric dipole moment (μ) and the first hyperpolarizability (β) using a functional like B3LYP. espublisher.com

Computational studies on related systems have shown that the magnitude of the first hyperpolarizability (β) is highly sensitive to the nature and position of substituents. espublisher.com For instance, adding strong donor groups (like -NH₂) or acceptor groups (like -NO₂) can dramatically enhance the NLO response. Theoretical calculations allow for the screening of various potential derivatives of this compound to identify candidates with superior NLO properties before undertaking synthetic efforts. Such studies indicate that derivatives of this compound could be promising for applications in NLO materials. espublisher.com

Advanced Research Applications of 5 Bromo 2 Phenyl 1,3 Benzoxazole in Materials Science

Development of Fluorescent Probes and Imaging Agents for Chemical Research

Benzoxazole (B165842) derivatives are recognized for their significant potential as fluorescent probes, offering a safer and sensitive alternative to commonly used agents that may have mutagenic effects. periodikos.com.br The inherent photoluminescent properties of the benzoxazole core are central to this application. periodikos.com.br While extensive studies on the specific fluorescence of 5-bromo-2-phenyl-1,3-benzoxazole are still emerging, its structural similarity to known fluorescent benzoxazoles suggests considerable potential in this domain. smolecule.com

The fluorescence in such aromatic organic molecules is often dependent on their environment. periodikos.com.br Research on related benzoxazole structures has shown that their photoluminescence can be harnessed for biological imaging. For example, certain derivatives have been investigated for their interaction with DNA, where their fluorescence profile can change upon binding, making them effective as DNA probes. periodikos.com.br The planar structure of the benzoxazole system is conducive to intercalation or binding with biological macromolecules. smolecule.com The development of these molecules as imaging agents is an active area of research, with opportunities to create probes for various biological targets.

Design and Engineering of Chemical Sensors

The structural characteristics of this compound make it a promising candidate for the design of chemical sensors. The benzoxazole core itself can act as a signaling unit in chemosensors. mdpi.com A key feature of this compound is the bromine atom at the 5-position. smolecule.com This bromine atom serves as a potential site for further functionalization, allowing for the attachment of various chemical groups through substitution reactions. smolecule.com

This adaptability is crucial for engineering sensors with high selectivity and sensitivity. By modifying the structure, researchers can tune the molecule's electronic and photophysical properties to respond to specific analytes. For instance, derivatives of the related 2,1,3-benzothiadiazole (B189464) (BTD) core have been successfully used to create chromogenic and fluorogenic devices for detecting a wide range of analytes, including ions and neutral molecules. mdpi.com This principle of using a fluorescent core and modifying it for specific sensing tasks is directly applicable to this compound, highlighting its potential in creating next-generation chemical sensors.

Role in Polymer Chemistry and Functional Material Development

In the field of polymer chemistry, benzoxazole moieties are being integrated into macromolecules to create advanced functional materials. A notable application is in the development of mechanofluorochromic polymers—materials that change their fluorescent properties in response to mechanical stress. acs.org

In one study, a mechanofluorophore based on an aliphatic ester of 2-(2′-hydroxyphenyl)benzoxazole was synthesized. acs.org The free benzoxazole exhibits green photoluminescence, which is linked to an excited-state intramolecular proton transfer (ESIPT) process. However, when this motif is incorporated into a polymer chain as an aliphatic ester, it emits blue light. Upon the application of mechanical force, such as ultrasound, cleavage of the polymer chain occurs at the mechanophore site. acs.org This breakage restores the original 2-(2′-hydroxyphenyl)benzoxazole structure, leading to a distinct color change in the material's fluorescence from blue to green. acs.org This ratiometric response, which is a change in the ratio of two different emission intensities, is highly advantageous as it is less dependent on experimental variables like excitation intensity. acs.org This research demonstrates the potential of using benzoxazole derivatives like this compound as core units in smart materials that can visually indicate stress or damage.

| Benzoxazole Derivative | Fluorescence (Unstressed State) | Fluorescence (After Mechanical Stress) | Mechanism |

| Aliphatic ester of 2-(2′-hydroxyphenyl)benzoxazole in PMA | Blue | Green | Chain cleavage restores the ESIPT-capable 2-(2′-hydroxyphenyl)benzoxazole motif. acs.org |

Application as a Key Building Block in Advanced Organic Synthesis for Diverse Chemical Libraries

This compound serves as a versatile building block in organic synthesis, primarily due to the reactivity of the benzoxazole scaffold and the presence of the bromine atom. Benzoxazoles are important heterocyclic compounds, and various methods have been developed for their synthesis and modification. organic-chemistry.org

The bromine atom on the benzene (B151609) ring of this compound is a particularly useful functional handle. It can be readily replaced with other functional groups through nucleophilic substitution or participate in cross-coupling reactions. smolecule.com This allows chemists to systematically modify the core structure and generate large libraries of diverse compounds. Such libraries are invaluable in drug discovery and materials science for screening and identifying molecules with desired properties. The ability to easily diversify the structure makes this compound a key intermediate for accessing a wide range of more complex benzoxazole derivatives. smolecule.com

| Reaction Type | Role of this compound | Outcome |

| Nucleophilic Aromatic Substitution | Substrate | The bromine atom is replaced by a nucleophile, introducing a new functional group. smolecule.com |

| Palladium-catalyzed Cross-Coupling | Coupling Partner | Forms new carbon-carbon or carbon-heteroatom bonds at the bromine position. |

| Further Heterocyclization | Starting Material | The benzoxazole ring can be part of a larger, more complex heterocyclic system. |

Exploration in Agrochemical Research and Related Specialty Chemical Formulations

The benzoxazole scaffold is an important structural motif in the discovery of new agricultural chemicals. mdpi.com Benzoxazole and its bioisostere, benzothiazole, exhibit a broad spectrum of biological activities, including fungicidal, herbicidal, antibacterial, and antiviral properties. mdpi.com This makes them attractive core structures for the development of novel agrochemicals, which are needed to manage crop loss and combat the growing issue of pest and weed resistance to existing treatments. mdpi.com

While specific research on this compound in agrochemicals is still an emerging area, its structural features align with those of known active compounds. The stable, easily modifiable benzoxazole ring system is a key advantage. mdpi.com The presence of the bromo and phenyl groups offers sites for further chemical modification, allowing for the tuning of the compound's biological activity and physical properties to suit specific agricultural applications. The systematic review of benzoxazoles in agrochemical discovery over the past two decades highlights the sustained interest and success in this area, suggesting a promising future for derivatives like this compound. mdpi.com

Q & A

Basic Research Questions

Q. What are effective synthetic routes for 5-Bromo-2-phenyl-1,3-benzoxazole with optimized yield?

- Methodology : The compound can be synthesized via cyclocondensation reactions. A robust approach involves reacting 2-amino-5-bromophenol with benzoyl chloride derivatives in polyphosphoric acid at 150°C, achieving ~69% yield after recrystallization (ethanol) . Alternative methods include TiCl₃OTf-catalyzed reactions in ethanol at room temperature, which minimize energy consumption . Microwave-assisted synthesis under solvent-free conditions can further enhance reaction efficiency (e.g., 15–20 minutes at 150 W) .

Q. Which analytical techniques are critical for structural characterization of this compound?

- Methodology : Single-crystal X-ray diffraction (SC-XRD) is essential for determining molecular conformation. For example, dihedral angles between benzoxazole and phenyl rings (e.g., 6.7°) confirm π-conjugation . Pair SC-XRD with spectroscopic methods:

- ¹H/¹³C NMR : Verify substituent positions via coupling patterns (e.g., deshielded protons near electronegative groups).

- FT-IR : Identify C-Br (≈550 cm⁻¹) and C=N (≈1620 cm⁻¹) stretching frequencies .

Q. How can researchers assess the biological activity of this compound derivatives?

- Methodology : Standardized antimicrobial assays (e.g., agar diffusion or microdilution) using Gram-positive/negative bacterial strains (e.g., S. aureus, E. coli) and fungal species (e.g., C. albicans). Compare MIC (Minimum Inhibitory Concentration) values against controls like ampicillin . Antioxidant activity can be evaluated via DPPH radical scavenging assays .

Advanced Research Questions

Q. How can green chemistry principles be applied to synthesize this compound?

- Methodology : Replace traditional solvents (e.g., ethanol) with biodegradable ionic liquids or water under microwave irradiation. For example, microwave-assisted synthesis reduces reaction time from hours to minutes and improves atom economy . Catalytic systems like TiCl₃OTf in ethanol at room temperature also align with green chemistry goals by lowering energy demands .

Q. What strategies resolve contradictions in crystallographic data during refinement?

- Methodology : Use software like SHELXL for least-squares refinement. Address enantiomorph-polarity ambiguities by analyzing parameters like Rogers’ η or Flack’s x, which distinguish centrosymmetric vs. chiral structures . For nearly centrosymmetric systems, prioritize x due to its robustness against false chirality indications .

Q. How do structural modifications (e.g., substituent position) influence the optoelectronic properties of benzoxazole derivatives?

- Methodology : Perform DFT calculations to correlate molecular geometry (e.g., dihedral angles, conjugation length) with electronic properties. Experimentally, UV-Vis spectroscopy can track bathochromic shifts in λmax upon introducing electron-withdrawing groups (e.g., nitro) . SC-XRD data on derivatives (e.g., 6-nitrobenzoxazole) reveal how planarity enhances charge transfer .

Q. What computational methods predict the reactivity of this compound in cross-coupling reactions?

- Methodology : Use density functional theory (DFT) to calculate Fukui indices or Mulliken charges, identifying reactive sites (e.g., bromine for Suzuki-Miyaura coupling). Validate predictions via experimental coupling with aryl boronic acids under Pd(PPh₃)₄ catalysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.